REACTION_CXSMILES
|
O.O[PH2]=O.[P].[CH2:6]([O:9][C:10](=[O:27])[C:11]([O:14][C:15](=[O:26])[C:16]1[CH:21]=[C:20]([N+:22]([O-])=O)[CH:19]=[CH:18][C:17]=1[Cl:25])([CH3:13])[CH3:12])[CH:7]=[CH2:8]>[Pt].C1(C)C=CC=CC=1>[CH2:6]([O:9][C:10](=[O:27])[C:11]([O:14][C:15](=[O:26])[C:16]1[CH:21]=[C:20]([NH2:22])[CH:19]=[CH:18][C:17]=1[Cl:25])([CH3:13])[CH3:12])[CH:7]=[CH2:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[P]
|
Name
|
vanadylacetylacetonate VO(acac)2
|
Quantity
|
360 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
solution
|
Quantity
|
550 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-(chloro-5-nitro-benzoyl-oxy)-2-methyl-propionic acid allyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)OC(C(C)(C)OC(C1=C(C=CC(=C1)[N+](=O)[O-])Cl)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The catalyst slurry is stirred for 10 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for a further 5 minutes
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
the catalyst suspension is added
|
Type
|
WASH
|
Details
|
rinsing the steel vessel with 15 kg of water
|
Type
|
WAIT
|
Details
|
Hydrogenation is then carried out for 2 hours at a temperature of 100° C.
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the catalyst is filtered off at 50° C.
|
Type
|
WASH
|
Details
|
washed with 50 kg of toluene
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC(C(C)(C)OC(C1=C(C=CC(=C1)N)Cl)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 196 kg | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |